rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
CAS No.: 2866352-61-4
Cat. No.: VC12006219
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride - 2866352-61-4](/images/structure/VC12006219.png)
Specification
CAS No. | 2866352-61-4 |
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Molecular Formula | C7H12ClNO2 |
Molecular Weight | 177.63 g/mol |
IUPAC Name | (1S,4R,5R)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H11NO2.ClH/c1-7-2-4(8-3-7)5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5+,7-;/m0./s1 |
Standard InChI Key | ZTCISGDXWRBVBU-YDSVSURXSA-N |
Isomeric SMILES | C[C@@]12C[C@@H]([C@@H]1C(=O)O)NC2.Cl |
SMILES | CC12CC(C1C(=O)O)NC2.Cl |
Canonical SMILES | CC12CC(C1C(=O)O)NC2.Cl |
Introduction
Structural and Stereochemical Analysis
Bicyclo[2.1.1]hexane Core
The bicyclo[2.1.1]hexane system consists of two fused rings: a three-membered ring and a four-membered ring, creating a rigid, bridged structure. This architecture imposes significant steric constraints, which can enhance binding selectivity in drug design . The "1R,4S,5S" configuration specifies the stereochemistry of the chiral centers at positions 1, 4, and 5, while the "rac" prefix denotes the racemic mixture of enantiomers .
Functional Groups
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Carboxylic Acid: The C5 carboxyl group enables salt formation (e.g., hydrochlorides) and participation in peptide coupling reactions .
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Secondary Amine: The 2-aza group provides a site for electrophilic modifications or hydrogen bonding in biological targets .
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Methyl Substituent: The C4 methyl group introduces steric bulk, potentially influencing conformational stability and intermolecular interactions .
Synthesis and Stereochemical Control
Key Synthetic Routes
Synthesis typically involves constructing the bicyclic core followed by functionalization:
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Ring-Closing Strategies: Cyclization of linear precursors via intramolecular alkylation or photochemical methods generates the bicyclo[2.1.1]hexane skeleton .
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Carboxylation: Hydrolysis of ester intermediates, such as methyl or tert-butyl esters, yields the carboxylic acid . For example, methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate (PubChem CID 127243360) serves as a precursor .
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Salt Formation: Treatment with hydrochloric acid converts the free amine to the hydrochloride salt .
Stereochemical Challenges
Achieving the desired (1R,4S,5S) configuration requires chiral auxiliaries or resolution techniques. The Boc-protected derivative (CAS 615575-74-1) illustrates the use of tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis . Racemization risks during deprotection necessitate low-temperature conditions .
Physicochemical Properties
Property | Value/Description | Source |
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Molecular Formula | C₇H₁₂ClNO₂ | |
Molecular Weight | 177.63 g/mol | |
Solubility | Likely polar solvent-soluble | – |
Stability | Stable as hydrochloride salt |
Data on melting point, boiling point, and density remain unreported in available literature . The hydrochloride salt’s ionic character suggests moderate aqueous solubility, while the bicyclic core may reduce solubility in nonpolar solvents.
Applications in Pharmaceutical Chemistry
Conformational Restriction
The rigid bicyclo[2.1.1]hexane scaffold mimics peptide β-turns, making it useful in peptidomimetic drug design . For instance, constrained cysteine analogs improve metabolic stability compared to linear peptides .
Prodrug Development
Ester derivatives, such as the methyl or tert-butyl esters, act as prodrugs. Hydrolysis in vivo releases the active carboxylic acid, enhancing bioavailability .
Catalysis and Chiral Auxiliaries
The compound’s stereogenic centers enable its use in asymmetric synthesis. The Boc-protected variant (CAS 615575-74-1) serves as a chiral building block for complex molecules .
Future Research Directions
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Enantiomer Resolution: Separating the racemic mixture could reveal differential biological activities of individual enantiomers.
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Biological Screening: Testing against therapeutic targets (e.g., proteases, GPCRs) may uncover novel pharmacophores.
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Synthetic Optimization: Developing catalytic asymmetric routes would improve efficiency and sustainability.
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